N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide
Description
N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a phenyl group and a p-tolyl group attached to the pyrazole ring, along with an acetamide functional group.
Properties
CAS No. |
64989-43-1 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)-4-phenylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-8-10-16(11-9-13)21-12-17(15-6-4-3-5-7-15)18(20-21)19-14(2)22/h3-12H,1-2H3,(H,19,20,22) |
InChI Key |
PWNIWRMAJMEVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4-phenyl-1-(p-tolyl)-1H-pyrazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrazoles and acetamides.
Scientific Research Applications
N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenyl-1H-pyrazol-3-yl)acetamide
- N-(4-(p-Tolyl)-1H-pyrazol-3-yl)acetamide
- N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-5-yl)acetamide
Uniqueness
N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide is unique due to the specific arrangement of its phenyl and p-tolyl groups on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide (CAS Number: 64989-43-1) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H17N3O, with a molecular weight of 295.35 g/mol. The structure features a pyrazole ring substituted with phenyl and methyl groups, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O |
| Molecular Weight | 295.35 g/mol |
| CAS Number | 64989-43-1 |
| InChIKey | AEOATSWANVTVHF-UHFFFAOYSA-N |
Antioxidant Activity
Recent studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory conditions.
Anticancer Potential
Research indicates that this compound has cytotoxic effects against several cancer cell lines. It induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It affects key signaling pathways, including NF-kB and MAPK, which are involved in inflammation and cancer progression.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in cancer cells.
Study 1: Antioxidant Efficacy
In a study assessing the antioxidant activity of various pyrazole derivatives, this compound was found to significantly reduce oxidative stress markers in cellular models exposed to hydrogen peroxide .
Study 2: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of this compound revealed that it reduced edema and inflammatory cytokine levels in a carrageenan-induced paw edema model in rats. This suggests its potential therapeutic application in inflammatory diseases .
Study 3: Anticancer Activity
In vitro studies on human breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
